2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide
CAS No.:
Cat. No.: VC20426354
Molecular Formula: C12H15Cl2NO3S
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2NO3S |
|---|---|
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | 2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfanylphenyl)propan-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H15Cl2NO3S/c1-19-8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18) |
| Standard InChI Key | HYMCEAYSFJCEJN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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Dichloroacetamide Core: The central acetamide group features two chlorine atoms at the α-position, a configuration known to enhance electrophilicity and facilitate nucleophilic substitution reactions.
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Hydroxymethyl Substituent: Positioned on the ethyl side chain, this alcohol group introduces hydrogen-bonding capability and potential for oxidation or esterification.
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4-(Methylthio)Phenyl Ring: The aromatic ring’s para-methylthio group () contributes to lipophilicity and may participate in sulfur-specific interactions, such as thiol-disulfide exchange.
Physicochemical Properties
Key physical and chemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 324.2 g/mol | |
| Melting Point | 163–166 °C | |
| Solubility | Soluble in acetonitrile, DMF; slightly soluble in water | |
| pKa (Estimated) | ~8–10 (hydroxyl groups) |
The compound’s limited aqueous solubility aligns with its lipophilic phenyl and methylthio groups, suggesting preferential partitioning into nonpolar environments. Theoretical pKa values for the hydroxyl groups, estimated using analogous structures, fall within the range of 8–10 , indicating weak acidity under physiological conditions.
Synthesis and Reactivity
Chemical Reactivity
The compound’s functional groups enable diverse reactivity:
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Dichloroacetamide: Susceptible to nucleophilic substitution at the α-carbon, particularly with thiols or amines, potentially leading to detoxification or prodrug activation.
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Hydroxymethyl Group: Oxidation could yield a carboxylic acid, while esterification might enhance membrane permeability.
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Methylthio Group: Oxidation to sulfone () or nucleophilic aromatic substitution at the phenyl ring .
Notably, the methylthio group’s electron-donating nature may stabilize the phenyl ring against electrophilic attack, directing further modifications to meta or para positions.
Structural Analogs and Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiamphenicol | Methylsulfonyl group instead of Cl | Antibacterial |
| Chloramphenicol | Nitrophenyl substitution | Broad-spectrum antibiotic |
| Methylsulfonyl Chloramphenicol | Methylsulfonyl and dichloroacetamide | Experimental antibacterial |
Thiamphenicol, a methylsulfonyl analog, demonstrates reduced bone marrow toxicity compared to chloramphenicol, highlighting the impact of sulfur-containing substituents on safety profiles . Replacement of the nitro group in chloramphenicol with methylthio in the target compound may alter target affinity and resistance mechanisms.
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